3-Nitro-4-(trifluoromethoxy)bromobenzene
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Overview
Description
3-Nitro-4-(trifluoromethoxy)bromobenzene: is an organic compound with the molecular formula C7H3BrF3NO3 and a molecular weight of 286 g/mol . It is characterized by the presence of a nitro group, a trifluoromethoxy group, and a bromine atom attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of 4-(trifluoromethoxy)bromobenzene: The synthesis of 3-Nitro-4-(trifluoromethoxy)bromobenzene typically involves the nitration of 4-(trifluoromethoxy)bromobenzene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Nitro-4-(trifluoromethoxy)bromobenzene can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Biaryl Compounds: Coupling reactions produce biaryl compounds with various functional groups.
Scientific Research Applications
Chemistry: : 3-Nitro-4-(trifluoromethoxy)bromobenzene is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: : The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties .
Industry: : It is used in the production of specialty chemicals and materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 3-Nitro-4-(trifluoromethoxy)bromobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent . In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl halide and the boronic acid .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitro-1-(trifluoromethoxy)benzene: Similar in structure but with different substitution patterns.
5-Bromo-2-(trifluoromethoxy)aniline: Contains an amino group instead of a nitro group.
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the nitro group.
Uniqueness: : The presence of both a nitro group and a trifluoromethoxy group in 3-Nitro-4-(trifluoromethoxy)bromobenzene makes it a versatile intermediate for various chemical reactions, providing unique reactivity compared to its analogs .
Properties
IUPAC Name |
4-bromo-2-nitro-1-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGUXYDXDJIDCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381417 |
Source
|
Record name | 3-Nitro-4-(trifluoromethoxy)bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95668-20-5 |
Source
|
Record name | 3-Nitro-4-(trifluoromethoxy)bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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